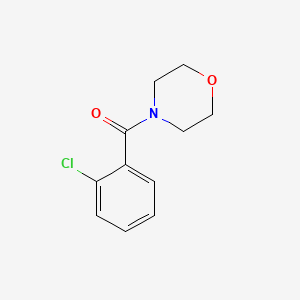

(2-Chlorophenyl)(morpholin-4-yl)methanone

Description

(2-Chlorophenyl)(morpholin-4-yl)methanone is a ketone derivative featuring a 2-chlorophenyl group linked to a morpholine ring via a carbonyl group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers both electron-donating and hydrophilic properties. The chlorine substituent on the phenyl ring enhances lipophilicity and influences electronic interactions. This compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors, antipsychotics, and anticonvulsants, owing to its balanced solubility and bioavailability profile.

Properties

IUPAC Name |

(2-chlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGHSGNYLSCFJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279963 | |

| Record name | (2-Chlorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6392-26-3 | |

| Record name | NSC14841 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-CHLOROBENZOYL)-MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(morpholin-4-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzoyl chloride+morpholine→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The methanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.

Major Products Formed

Nucleophilic substitution: Substituted phenyl derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Scientific Research Applications

(2-Chlorophenyl)(morpholin-4-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential inhibitors of enzymes like 17-beta-hydroxysteroid dehydrogenase.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(morpholin-4-yl)methanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but typically include interactions with key amino acid residues in the enzyme’s active site, leading to inhibition of enzyme function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution in the Morpholine Ring

a. Thiomorpholine Derivative

- Compound: (2-Chlorophenyl)(4-thiomorpholinyl)methanone

- Key Difference : Oxygen in morpholine replaced with sulfur (thiomorpholine).

- Impact :

- Increased Lipophilicity : Sulfur’s larger atomic radius and lower electronegativity enhance membrane permeability but reduce aqueous solubility.

- Electronic Effects : Thiomorpholine’s weaker hydrogen-bonding capacity may alter receptor-binding kinetics.

- Data: Molecular formula: C₁₁H₁₂ClNOS; Average mass: 241.733 g/mol .

b. Sulfone-Modified Thiazinane Derivative

Variation in the Aromatic Substituent

a. Amino-Substituted Phenyl Derivative

- Compound: (2-Aminophenyl)(morpholin-4-yl)methanone

- Key Difference: Chlorine replaced with an amino group (-NH₂).

- Impact: Solubility: The amino group improves water solubility via hydrogen bonding. Reactivity: Provides a site for further functionalization (e.g., acylation, sulfonation).

- Data : Molecular weight: 206.24 g/mol; CAS: 39630-24-5 .

b. Fluoro-Substituted Derivative

- Compound: (4-Chloro-2-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone

- Key Difference : Addition of fluorine and morpholinylmethyl groups.

- Impact :

- Bioavailability : Fluorine’s electronegativity enhances metabolic stability and binding affinity.

- Steric Effects : The morpholinylmethyl group may influence steric interactions with target proteins.

- Data : CAS: 898750-95-3 .

Replacement of Morpholine with Other Heterocycles

a. Piperidine-Pyrimidine Hybrid

- Compound: (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone

- Key Difference : Morpholine replaced with a piperidine-pyrimidine moiety.

- Impact :

- Target Selectivity : The pyrimidine ring may engage in π-π stacking or hydrogen bonding with enzymes (e.g., kinases).

- Conformational Rigidity : Piperidine’s chair conformation restricts rotational freedom.

- Data : Molecular weight: 302.1042 g/mol; Rf: 0.18 .

b. Tetrahydrofuran Derivative

- Compound: (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone

- Key Difference : Morpholine replaced with tetrahydrofuran (THF).

- Impact :

- Lipophilicity : THF’s oxygen atom provides moderate polarity, balancing solubility and permeability.

- Stereochemistry : The THF ring’s stereochemistry may influence chiral recognition in biological systems.

- Data : Molecular weight: 211.0524 g/mol; Rf: 0.31 .

Structural Hybrids with Sulfur Linkages

- Compound: {4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone

- Key Difference : Incorporation of a sulfanyl (-S-) bridge.

- Impact: Electron Withdrawal: The sulfanyl group may modulate electronic properties of the aromatic system.

- Data: Synonyms include ZINC1386418 and AKOS005078363 .

Comparative Data Table

| Compound Name | Heterocycle/Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Property | Reference |

|---|---|---|---|---|---|

| (2-Chlorophenyl)(morpholin-4-yl)methanone | Morpholine, 2-chlorophenyl | C₁₁H₁₂ClNO₂ | 223.67 | Balanced solubility/bioavailability | - |

| (2-Chlorophenyl)(4-thiomorpholinyl)methanone | Thiomorpholine | C₁₁H₁₂ClNOS | 241.73 | Enhanced lipophilicity | |

| (2-Aminophenyl)(morpholin-4-yl)methanone | Morpholine, 2-aminophenyl | C₁₁H₁₄N₂O₂ | 206.24 | Improved solubility/reactivity | |

| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone | Piperidine-pyrimidine | C₁₆H₁₅ClN₂O | 302.10 | Target-specific interactions | |

| 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenylmethanone | Thiazinane-sulfone | C₁₅H₁₈ClN₂O₃S | 341.83 | Metabolic stability |

Biological Activity

(2-Chlorophenyl)(morpholin-4-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships based on available research findings.

Chemical Structure

The molecular formula for this compound is . The compound features a chlorinated phenyl group and a morpholine ring, which are known to contribute to various biological activities, including antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . This activity is attributed to the presence of the chlorinated phenyl group, which enhances its interaction with microbial cell membranes. Preliminary studies suggest that the compound may be effective against a range of bacteria and fungi, although specific data on minimum inhibitory concentrations (MIC) is limited.

The exact mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound disrupts cellular processes in microbes, potentially through interference with cell wall synthesis or function . Further studies are needed to clarify these mechanisms.

Comparative Biological Activity

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Contains chlorinated phenyl and morpholine | Antimicrobial | Lacks thiazepane structure |

| 7-Methylthieno[2,3-e][1,4]diazepin | Contains diazepine instead of morpholine | CNS activity | Different ring structure |

| 6-(Thiophen-2-ylmethyl)-6,7-dihydro-pyrrolo[3,4-b]pyridin | Pyrrolidine derivative with thiophene | Anticancer | Different heterocyclic system |

This table highlights the structural uniqueness of this compound compared to other compounds with similar functionalities.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Refluxing 2-chlorobenzoyl chloride with morpholine in an appropriate solvent.

- Microwave-assisted synthesis , which has been shown to enhance yields and reduce reaction times significantly.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been studied extensively. For instance, a study on similar morpholine derivatives indicated promising results in terms of their pharmacological activity against central nervous system disorders and microbial infections . These findings suggest that derivatives of morpholine compounds may have broader therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.